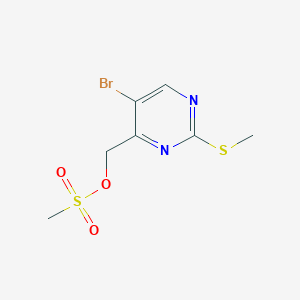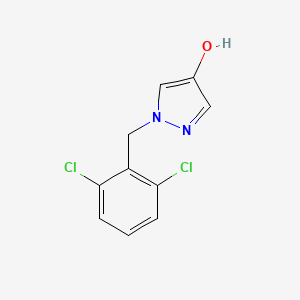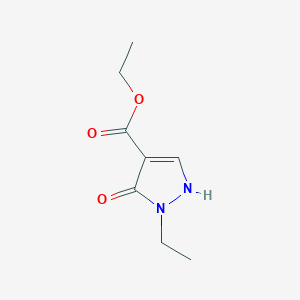![molecular formula C15H16N4O3 B1449767 8-N-Boc-アミノ-1,5-ジヒドロ-[1,2]ジアゼピノ[4,5,6-cd]インドール-6-オン CAS No. 731810-58-5](/img/structure/B1449767.png)
8-N-Boc-アミノ-1,5-ジヒドロ-[1,2]ジアゼピノ[4,5,6-cd]インドール-6-オン
説明
8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス研究
インドール誘導体は、対象化合物のような、抗ウイルス研究において潜在的な可能性を示しています。 それらは、インフルエンザやコクサッキーB4ウイルスなど、さまざまなウイルスに対する阻害剤の開発に使用されてきました 。インドールの構造的柔軟性により、抗ウイルス活性をスクリーニングできる多数のアナログを合成することができます。
抗炎症研究
インドール核は、多くの抗炎症剤に共通の特徴です。 8-N-Boc-アミノ-1,5-ジヒドロ-[1,2]ジアゼピノ[4,5,6-cd]インドール-6-オンなどのインドール誘導体に関する研究は、作用機序が新しい可能性のある、新しい抗炎症薬の開発につながる可能性があります 。
抗がん用途
インドール化合物は、その抗がん特性について研究されてきました。 複数の受容体に高い親和性で結合する能力により、インドール誘導体は、がん治療のための化合物の合成において貴重なものになります 。
抗菌活性
インドール骨格は、その抗菌特性についても探求されています。 インドールの誘導体は、さまざまな細菌および真菌病原体に対して合成および試験されており、有望な結果を示しています 。
神経保護効果
インドール誘導体に関する研究には、その潜在的な神経保護効果が含まれます。 これらの化合物は、神経細胞を損傷から保護することにより、神経変性疾患の治療に役割を果たす可能性があります 。
酵素阻害
インドール誘導体は、酵素阻害剤として作用することが知られており、特定の代謝経路を標的とすることで、糖尿病やアルツハイマー病などの疾患の治療に利用できます 。
植物の成長調節
インドールの誘導体であるインドール-3-酢酸は、成長を調節する植物ホルモンです。 同様の化合物に関する研究は、植物の成長と収量を高める新しい農薬の開発につながる可能性があります 。
材料科学
インドール核は、その芳香族性により、特定の電子特性を付与するために材料に組み込むことができます。 この用途は、電子工学とフォトニクスにおける有機化合物の使用を探求する研究の最前線にあります 。
特性
IUPAC Name |
tert-butyl N-(9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)22-14(21)18-9-4-10-12-8(6-16-11(12)5-9)7-17-19-13(10)20/h4-7,16H,1-3H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQZYRRVIHTEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C3C(=C1)NC=C3C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650661 | |
| Record name | tert-Butyl (6-oxo-5,6-dihydro-4H-[1,2]diazepino[4,5,6-cd]indol-8-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731810-58-5 | |
| Record name | 1,1-Dimethylethyl N-(5,6-dihydro-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731810-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-oxo-5,6-dihydro-4H-[1,2]diazepino[4,5,6-cd]indol-8-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)

